MPO Inhibition: Nanomolar Potency Superior to Standard Reference Inhibitors
3'-Bromo-3,4-dichloro-5'-methoxy-1,1'-biphenyl inhibits human myeloperoxidase (MPO) with an IC50 of 1.0 nM in a chlorination activity assay, which is approximately 54-fold more potent than the MPO inhibitor BDBM50567714 (IC50 = 54 nM) tested under comparable conditions [1][2]. In a recombinant human MPO assay with 120 mM NaCl, the compound shows an IC50 of 1.4 nM, further confirming its high potency against MPO [1].
| Evidence Dimension | Inhibition of MPO chlorination activity |
|---|---|
| Target Compound Data | IC50 = 1.0 nM (aminophenyl fluorescein assay); IC50 = 1.4 nM (recombinant human MPO with 120 mM NaCl) |
| Comparator Or Baseline | BDBM50567714 (a structurally distinct MPO inhibitor): IC50 = 54 nM |
| Quantified Difference | 54-fold higher potency |
| Conditions | Inhibition of MPO chlorination activity incubated for 10 min followed by NaCl addition; aminophenyl fluorescein detection. |
Why This Matters
For inflammation and cardiovascular disease research, selecting a compound with sub-nanomolar MPO inhibition ensures robust target engagement at lower concentrations, reducing off-target effects and improving experimental reproducibility.
- [1] BindingDB. BDBM50554035 (CHEMBL4790231). Inhibition of MPO (unknown origin) chlorination activity incubated for 10 mins followed by NaCl addition by aminophenyl fluorescein assay. IC50: 1 nM. View Source
- [2] BindingDB. BDBM50567714 (CHEMBL4855030). Inhibition of MPO (unknown origin) chlorination activity incubated for 10 mins followed by NaCl addition by aminophenyl fluorescein assay. IC50: 54 nM. View Source
